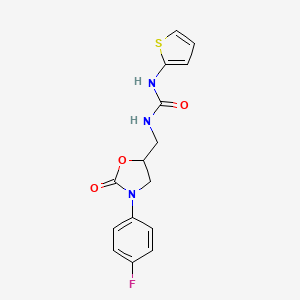
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用机制
The mechanism of action of 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea involves the inhibition of specific enzymes involved in cell division. This compound targets the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, the compound prevents the growth and division of cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines by targeting specific signaling pathways.
Biochemical and Physiological Effects:
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has been shown to have various biochemical and physiological effects. Studies have shown that this compound has a high affinity for thymidylate synthase, which is the target enzyme for its anticancer activity. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its use in certain applications.
实验室实验的优点和局限性
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has several advantages for lab experiments. This compound has a high affinity for thymidylate synthase, which makes it a potent inhibitor of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in studying the mechanisms of inflammation. However, this compound also has some limitations in lab experiments. It has been shown to have some toxic effects on normal cells, which may limit its use in certain applications. Additionally, the complex synthesis method for this compound may make it difficult to produce in large quantities for certain experiments.
未来方向
There are several future directions for research on 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the toxicity and safety of this compound in vivo. Another area of research is the development of new applications for this compound, such as in the treatment of other diseases or in the development of new drug delivery systems. Finally, further studies are needed to determine the optimal dosage and administration of this compound for specific applications.
合成方法
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-fluorophenylacetic acid with thionyl chloride to produce 4-fluorophenylacetyl chloride. This compound is then reacted with 2-oxooxazolidine-5-carboxylic acid to produce 3-(4-fluorophenyl)-2-oxooxazolidin-5-ylmethyl-4-fluorophenylacetate. The final step involves the reaction of this compound with thiophen-2-ylisocyanate to produce 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea.
科学研究应用
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea has been studied for its potential applications in various scientific research fields. One of the main areas of research for this compound is its mechanism of action. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
属性
IUPAC Name |
1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c16-10-3-5-11(6-4-10)19-9-12(22-15(19)21)8-17-14(20)18-13-2-1-7-23-13/h1-7,12H,8-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLMWZFXXMUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
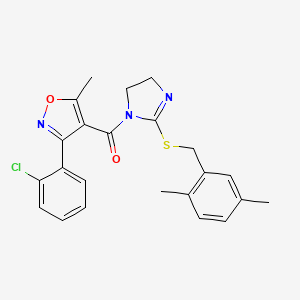

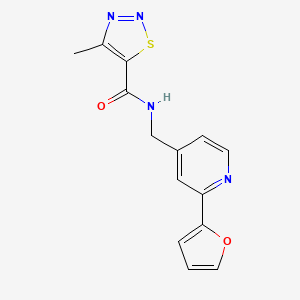
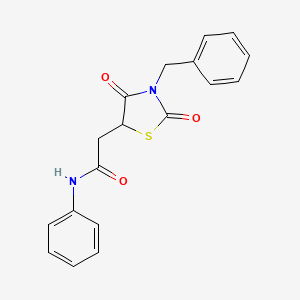

![5-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2442483.png)
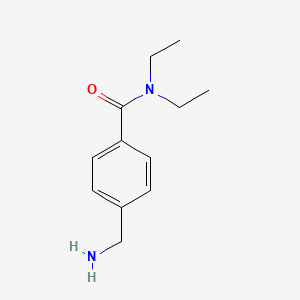
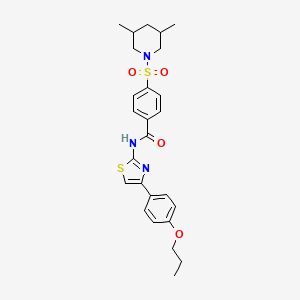
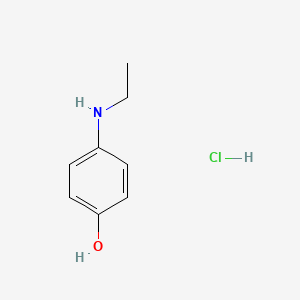

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2442496.png)